molecular formula C11H22N6O B607590 Ena-001 CAS No. 1380341-99-0

Ena-001

Cat. No.: B607590
CAS No.: 1380341-99-0
M. Wt: 254.33 g/mol
InChI Key: FJNLCHNQVJVCPY-UHFFFAOYSA-N
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Description

Molecular Formula and Structural Features

GAL-021 is a triazine-based compound with the molecular formula C₁₁H₂₂N₆O and a molecular weight of 254.33 g/mol . Its chemical structure includes:

  • Triazine core : A six-membered aromatic ring with three nitrogen atoms.
  • Substituents :
    • N2-methoxy-N2-methyl group : Attached to the triazine ring.
    • N4,N6-dipropyl groups : Aliphatic chains extending from the triazine ring.

The SMILES notation for GAL-021 is CCCNC1=NC(=NC(=N1)N(C)OC)NCCC , and its InChIKey is FJNLCHNQVJVCPY-UHFFFAOYSA-N .

Synonyms and Identifiers

GAL-021 is recognized by multiple identifiers and synonyms:

Identifier Details
PubChem CID 57340959
CAS Number 1380341-99-0
UNII 4RZ4OGT40Z
Synonyms ENA-001, 6-(Methoxy(methyl)amino)-N²,N⁴-dipropyl-1,3,5-triazine-2,4-diamine

Physicochemical Properties

Key properties of GAL-021 include:

Property Value/Description
Appearance White solid
Purity ≥98%
Solubility ≥30 mg/mL in DMSO; ≥2.08 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/saline
Storage Condition -20°C for powder; -80°C for solutions

Properties

IUPAC Name

2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N6O/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4/h5-8H2,1-4H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNLCHNQVJVCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=N1)N(C)OC)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031220
Record name N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380341-99-0
Record name GAL-021
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380341990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENA-001
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ4OGT40Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Gal-021 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of Gal-021 is with big-conductance calcium-activated potassium channels (BKCa channels). Gal-021 has been shown to suppress the activity of these channels, leading to a decrease in the amplitude of macroscopic calcium-activated potassium current (IK(Ca)) in a concentration-dependent manner. Additionally, Gal-021 interacts with M-type potassium currents and hyperpolarization-activated cationic currents, further influencing cellular ionic balance. These interactions highlight the compound’s ability to modulate ion channel activity, which is critical for various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gal-021 have been observed to change over time. The stability and degradation of Gal-021 are critical factors that influence its long-term effects on cellular function. Studies have shown that Gal-021 can maintain its inhibitory effects on BKCa channels and other ion currents over extended periods, indicating its stability in vitro

Dosage Effects in Animal Models

The effects of Gal-021 vary with different dosages in animal models. In studies involving rodents and nonhuman primates, Gal-021 has been shown to stimulate ventilation and attenuate opioid-induced respiratory depression in a dose-dependent manner. At higher doses, Gal-021 can produce a modest increase in heart rate without significantly altering mean arterial pressure. The threshold effects and potential toxic or adverse effects of Gal-021 at high doses need to be carefully evaluated to ensure its safety and efficacy in clinical applications.

Metabolic Pathways

Gal-021 is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that modulate its metabolism and clearance from the body. For instance, the inhibition of BKCa channels by Gal-021 can impact metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding the metabolic pathways of Gal-021 is essential for optimizing its therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of Gal-021 within cells and tissues are critical factors that determine its efficacy and safety. Gal-021 is transported across cell membranes and distributed to various tissues, where it interacts with specific ion channels and enzymes. The compound’s localization and accumulation within cells can influence its activity and function, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

The subcellular localization of Gal-021 plays a crucial role in its activity and function. Gal-021 is directed to specific compartments or organelles within cells, where it exerts its effects on ion channels and other biomolecules. Targeting signals and post-translational modifications may influence the localization of Gal-021, further modulating its activity and function. Understanding the subcellular localization of Gal-021 is essential for optimizing its therapeutic potential and minimizing any adverse effects.

Biological Activity

GAL-021 is a novel compound known for its role as a respiratory stimulant and a modulator of ionic currents, particularly in the context of big-conductance calcium-activated potassium (BKCa) channels. It has been studied for its potential therapeutic applications in managing respiratory conditions and influencing neuronal activity.

GAL-021 primarily acts by suppressing the activity of BKCa channels, which are critical in regulating neuronal excitability and muscle contraction. Research indicates that GAL-021 decreases the amplitude of macroscopic calcium-activated potassium currents in a concentration-dependent manner, with an effective IC50 value of approximately 2.33 μM for BKCa channels and 3.75 μM for M-type K+ currents .

Key Findings:

  • Inhibition of BKCa Channels : GAL-021 reduces the open-state probability of these channels, leading to altered ionic currents that can affect cellular excitability .
  • Voltage Dependence Shift : The presence of GAL-021 results in a rightward shift in the voltage dependence activation curve of BKCa channels, indicating that higher voltages are required for activation .
  • Impact on Other Ionic Currents : Besides BKCa channels, GAL-021 also suppresses hyperpolarization-activated cationic currents but does not significantly affect erg-mediated K+ currents or delayed rectifier K+ currents .

Efficacy in Animal Models

GAL-021 has demonstrated significant efficacy in preclinical studies involving various animal models:

Study Model Findings
RatsIncreased minute ventilation (Vmin), indicating enhanced respiratory function.
Cynomolgus MonkeysSimilar increases in Vmin, supporting its potential as a respiratory stimulant.
MiceConfirmed stimulation of respiratory activity comparable to other known stimulants.

These studies suggest that GAL-021 could be beneficial in conditions where respiratory control is compromised.

Clinical Implications

In clinical settings, GAL-021's ability to modulate breathing patterns may offer therapeutic avenues for patients with respiratory depression or conditions such as sleep apnea. Its action on BKCa channels can also have implications for neurological disorders where neuronal excitability needs regulation.

Research Example

A study involving the administration of GAL-021 to rats revealed that it significantly increased minute ventilation without causing adverse effects on heart rate or blood pressure, suggesting a favorable safety profile . Further studies are warranted to explore its long-term effects and potential side effects.

Chemical Reactions Analysis

BK<sub>Ca</sub> Channel Suppression

GAL-021 reduces Ca<sup>2+</sup>-activated K<sup>+</sup> currents (I<sub>K(Ca)</sub>) in pituitary GH<sub>3</sub> cells with:

  • IC<sub>50</sub> : 2.33 μM (Hill coefficient = 1.2)

  • Mechanism : Rightward shift in voltage-dependent activation curve (no change in gating charge or single-channel conductance)

  • Kinetic Impact :

    • Mean closed time increased from 24.3 ± 1.9 ms to 98.2 ± 2.5 ms (n=7)

    • No effect on mean open time (2.09 ± 0.11 ms vs. control)

Table 1: GAL-021 Effects on BK<sub>Ca</sub> Channels

ParameterControlGAL-021 (3 μM)
Open-state probability0.185 ± 0.0120.009 ± 0.002*
Activation curve midpoint (mV)+28.3 ± 1.1+41.6 ± 1.4*
Single-channel conductance165 ± 7 pS164 ± 6 pS
*P < 0.05 vs. control

M-Type K<sup>+</sup> Current (I<sub>K(M)</sub>) Inhibition

  • IC<sub>50</sub> : 3.75 μM (Hill coefficient = 1.1)

  • Voltage Protocol : Depolarizing pulses from −50 mV to −10 mV (1 sec duration)

Hyperpolarization-Activated Cationic Current (I<sub>h</sub>)

At 30 μM GAL-021:

  • Amplitude reduction: 263 ± 23 pA → 77 ± 15 pA (n=8) during −120 mV hyperpolarization

  • Activation time constant increased from 478 ± 25 ms to 696 ± 37 ms (n=8)

Plasma Concentration-Time Profile

In human studies (0.96 mg kg<sup>−1</sup> h<sup>−1</sup> IV infusion):

  • C<sub>max</sub> : Achieved at end of infusion

  • Terminal t<sub>1/2</sub> : 5.6 hours

Table 2: Key Pharmacokinetic Parameters

Dose (mg kg<sup>−1</sup> h<sup>−1</sup>)C<sub>max</sub> (ng mL<sup>−1</sup>)AUC<sub>0–∞</sub> (ng·h mL<sup>−1</sup>)
0.961,420 ± 2103,850 ± 540
0.72 (2-hour infusion)1,110 ± 1604,120 ± 610
Data from

Reversibility and Antagonism

  • BK<sub>Ca</sub> suppression reversed by BMS-191011 (10 μM), a channel activator

  • I<sub>K(Ca)</sub> inhibition reversed by verteporfin (Ca<sup>2+</sup> sensitizer) but not diazoxide

Selectivity Profile

GAL-021 (30 μM) shows no significant effects on:

  • erg-mediated K<sup>+</sup> current (I<sub>K(erg)</sub>)

  • Delayed-rectifier K<sup>+</sup> current (mild suppression)

The absence of data on synthetic pathways or degradation chemistry in available literature suggests GAL-021's primary research focus remains its modulatory effects on respiratory control circuits via ion channel interactions. Further studies are required to elucidate its full chemical reactivity profile.

Comparison with Similar Compounds

Pharmacological Targets and Selectivity

GAL-021 exhibits multi-channel inhibition, distinguishing it from other K<sup>+</sup> channel modulators. Key comparisons include:

Compound Primary Targets IC50 (µM) Selectivity Clinical Applications
GAL-021 BKCa, IK(M), Ih 2.33 (IK(Ca)), 3.75 (IK(M)) Moderate (12 cardiac channels ≤35% inhibition at 30 µM) OIRD reversal, sleep apnea
TEA Broad-spectrum K<sup>+</sup> channels ~1,000 (BKCa) Low (non-selective) Experimental models (e.g., NIHL)
Vigabatrin (VGB) IKCa Not reported High (no BKCa inhibition) Epilepsy, glioblastoma
GAL-160 BKCa (inferred) Not reported Likely similar to GAL-021 Sleep apnea (rat models)

Key Findings :

  • Selectivity: GAL-021 shows higher selectivity for BKCa and IK(M) compared to TEA, a non-selective K<sup>+</sup> channel blocker .
  • Multi-channel effects : Unlike vigabatrin, which selectively inhibits IKCa, GAL-021 modulates BKCa, IK(M), and Ih, broadening its therapeutic scope .
  • Synergy with GAL-160 : Both compounds are efficacious in sleep apnea models, but GAL-021 uniquely preserves analgesia in OIRD .

In Vivo Efficacy and Clinical Advantages

  • Opioid-induced respiratory depression :
    • GAL-021 increases minute ventilation (via tidal volume and respiratory rate) in humans without altering sedation or analgesia .
    • In contrast, naloxone (an opioid antagonist) reverses OIRD but compromises pain relief .
  • Noise-induced hearing loss (NIHL): GAL-021 and TEA attenuate cochlear synapse degeneration, but GAL-021’s BKCa specificity may reduce off-target effects .
  • Sleep apnea :
    • GAL-021 and GAL-160 improve breathing in obstructive/central sleep apnea models, but only GAL-021 has demonstrated clinical translatability .

Structural and Mechanistic Insights

  • BKCa inhibition : GAL-021 binds to the channel’s inner pore, prolonging closure time without affecting single-channel conductance . This contrasts with BMS-191011, a BKCa activator that reverses GAL-021’s effects .
  • Voltage dependence: GAL-021’s inhibition of BKCa is voltage-dependent, with stronger effects at depolarized potentials .
  • Reversibility : GAL-021’s effects on IK(Ca) are reversible with BKCa activators like verrucadine or iberiotoxin .

Preparation Methods

Key Structural Features

The compound’s structure includes a sulfated moiety critical for its interaction with carotid body BK~Ca~ channels. Modifications to the benzamide core, such as the introduction of a tertiary amine side chain, were found to improve blood-brain barrier penetration while maintaining peripheral specificity.

Table 1: Physicochemical Properties of GAL-021

PropertyValue
CAS Number1380342-00-6
Molecular FormulaC~11~H~24~N~6~O~5~S
Molecular Weight352.41 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C (1 month)

Formulation Preparation Methods

Stock Solution Preparation

GAL-021’s limited aqueous solubility necessitates the use of organic solvents for stock solutions. GlpBio protocols recommend dissolving the compound in dimethyl sulfoxide (DMSO) at a master liquid concentration of 10–30 mM, followed by dilution in biocompatible solvents.

Table 2: Standard Stock Solution Preparation

ComponentVolume (μL)Role
DMSO100Primary solvent
PEG 300300Co-solvent
Tween 8050Surfactant
ddH~2~O550Aqueous phase

Procedure :

  • Dissolve GAL-021 in DMSO to achieve the target concentration.

  • Sequentially add PEG 300 and Tween 80, mixing thoroughly after each addition.

  • Adjust the final volume with double-distilled water, ensuring clarity before use.

In Vitro Formulation Stability

Stability studies indicate that GAL-021 stock solutions retain >90% potency for up to 6 months at -80°C and 1 month at -20°C. Aggregation is minimized by aliquotting to avoid freeze-thaw cycles.

In Vivo Formulation Strategies

Preclinical Administration Protocols

In rodent studies, GAL-021 was administered intravenously (IV) at doses ranging from 0.03 to 3 mg/kg. The compound’s short distribution half-life (t~1/2,α~ = 0.45 h) necessitated continuous infusion for sustained effect.

Table 3: Representative Dosing Regimens

SpeciesDose (mg/kg/h)Infusion Duration
Rat0.1–0.961–4 hours
Nonhuman Primate0.722–3 hours

Clinical Formulation Adjustments

Phase I trials utilized biphasic infusions to mitigate infusion-site irritation, a common adverse effect at higher doses (>0.72 mg/kg/h). The optimized protocol involved:

  • Loading Dose : 0.54 mg/kg over 15 minutes.

  • Maintenance Infusion : 0.36 mg/kg/h for 4 hours.

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard for purity assessment. GAL-021 elutes at 8.2 minutes under isocratic conditions (70:30 acetonitrile:water).

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms the molecular ion peak at m/z 353.4 [M+H]^+^, consistent with its theoretical mass .

Q & A

Q. What is the primary mechanism of action of GAL-021, and how is it validated experimentally?

GAL-021 acts as a BKCa (Big Potassium) channel blocker, primarily targeting carotid body chemoreceptors to stimulate respiratory drive. Validation involves:

  • In vitro assays : Patch-clamp electrophysiology in GH3 cells confirms BKCa channel inhibition .
  • In vivo models : Carotid sinus nerve transection in rats and knockout mice lacking BKCa α-subunits show attenuated ventilatory effects, confirming target specificity .
  • Dose-response studies : Animal models demonstrate dose-dependent reversal of opioid-induced respiratory depression (OIRD) without compromising analgesia .

Q. What experimental models are commonly used to evaluate GAL-021's efficacy in respiratory stimulation?

Key models include:

  • Rodent studies : Rats/mice with OIRD induced by opioids (e.g., morphine, fentanyl) to assess ventilation recovery .
  • Nonhuman primates : Used for translational validation due to physiological similarities to humans .
  • Ex vivo carotid body preparations : Isolated tissues to measure BKCa activity modulation .

Q. How should researchers design a Phase I clinical trial for GAL-021?

  • Population : Healthy volunteers exposed to controlled opioid doses (e.g., alfentanil) to simulate OIRD .
  • Endpoints : Ventilation parameters (minute volume, respiratory rate), safety profiles (cardiovascular stability), and analgesia retention .
  • Controls : Placebo groups and crossover designs to isolate drug effects .

Q. What methodologies are recommended for assessing GAL-021's selectivity across ion channels?

  • Radioligand binding assays : Screen for off-target interactions (e.g., adenosine receptors, 5-HT2B) .
  • Kinase HotSpot profiling : Evaluate inhibition of 50+ kinases at 10 μM concentrations to rule out nonspecific effects .
  • Voltage-clamp experiments : Test specificity against IK(erg) and IK(DR) currents in GH3 cells .

Q. How can researchers ensure reproducibility in GAL-021 studies?

  • Standardized protocols : Detailed descriptions of animal handling, opioid dosing, and ventilation measurements .
  • Data transparency : Publish raw electrophysiology traces and ventilation datasets in supplementary materials .
  • Reagent validation : Use batch-tested GAL-021 from accredited suppliers with certificates of analysis .

Advanced Research Questions

Q. How can contradictory findings about GAL-021's effects on non-BKCa channels be resolved?

  • Contextual analysis : GH3 cells show GAL-021’s minor inhibition of IK(DR) but no effect on IK(erg), suggesting BKCa specificity in physiological systems .
  • Species-specific assays : Compare ion channel expression profiles across models (e.g., rodents vs. primates) to identify confounding factors .
  • Computational modeling : Predict binding affinities to non-BKCa channels using molecular docking simulations .

Q. What strategies optimize in vitro-to-in vivo translation of GAL-021's BKCa-blocking activity?

  • Tissue-specific BKCa isoform profiling : Characterize α/β-subunit combinations in carotid bodies versus other tissues (e.g., smooth muscle) .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with carotid body activity in real time .
  • Ex vivo validation : Use perfused carotid bodies from BKCa-knockout animals to confirm target engagement .

Q. How do interspecies differences impact GAL-021's efficacy in preclinical vs. clinical studies?

  • Comparative physiology : Nonhuman primates exhibit closer BKCa channel homology to humans than rodents, necessitating primate models for dose extrapolation .
  • Metabolic profiling : Assess species-specific cytochrome P450 activity to predict clearance rates .
  • Clinical bridging studies : Use Phase Ib trials to adjust dosing based on human BKCa expression data .

Q. What statistical approaches address variability in GAL-021's ventilatory response across individuals?

  • Mixed-effects models : Account for inter-subject variability in opioid sensitivity and BKCa expression .
  • Cluster analysis : Group responders/non-responders based on genetic or physiological biomarkers (e.g., carotid body density) .
  • Bayesian adaptive designs : Dynamically adjust dosing in clinical trials to optimize efficacy .

Q. How can GAL-021 be integrated with existing therapies for synergistic respiratory stimulation?

  • Combination studies : Co-administer with 5-HT4 agonists (e.g., BIMU8) to enhance carotid body activation .
  • Systems pharmacology : Model interactions between GAL-021 and opioid receptor antagonists (e.g., naloxone) to balance analgesia and ventilation .
  • Multimodal monitoring : Use EEG and capnography to assess CNS and peripheral effects simultaneously .

Methodological Recommendations

  • Literature Review : Use Google Scholar with advanced filters (e.g., "GAL-021 BKCa channel") and prioritize peer-reviewed journals over commercial databases .
  • Data Analysis : Apply ANOVA for dose-response studies and Kaplan-Meier survival analysis for long-term safety assessments .
  • Ethical Compliance : Obtain IRB approval for clinical protocols and adhere to ARRIVE guidelines for animal studies .

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